molecular formula C16H12BrNO4S B2941512 methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate CAS No. 146384-43-2

methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate

Cat. No.: B2941512
CAS No.: 146384-43-2
M. Wt: 394.24
InChI Key: IINOEWPDDBBIEM-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate is a sulfonylated indole derivative characterized by a (4-bromophenyl)sulfonyl group at the indole nitrogen (N1) and a methyl ester at the C2 position. The bromine atom on the para position of the phenyl ring contributes to its electronic and steric profile, making it a compound of interest in medicinal chemistry and materials science. Structural determination of such molecules often employs X-ray crystallography, with tools like SHELX playing a critical role in refining crystal structures .

Properties

IUPAC Name

methyl 1-(4-bromophenyl)sulfonylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-11-4-2-3-5-14(11)18(15)23(20,21)13-8-6-12(17)7-9-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOEWPDDBBIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The sulfonyl group enhances the compound’s ability to interact with these targets by increasing its polarity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its substituent configuration. Below is a comparative analysis with analogous molecules, focusing on structural variations and their hypothetical effects:

Table 1: Structural Comparison of Sulfonylated Indole Derivatives

Compound Name Sulfonyl Group Substituent Ester Group Bromine Position Key Features
Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate 4-bromophenyl Methyl Para (4) Strong electron-withdrawing effect; potential halogen bonding
Methyl 1-[(2-bromophenyl)sulfonyl]-1H-indole-2-carboxylate 2-bromophenyl Methyl Ortho (2) Increased steric hindrance; altered dipole moment
Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate Phenyl Methyl None Reduced molecular weight; lower lipophilicity
Ethyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate 4-bromophenyl Ethyl Para (4) Enhanced lipophilicity; slower metabolic clearance

Key Insights :

Bromine Position: The para-bromo substituent in the target compound facilitates halogen bonding, which may enhance interactions with biological targets compared to non-brominated or ortho-bromo analogs . Ortho-bromo derivatives (e.g., 2-bromophenyl analog) introduce steric constraints that could hinder binding to flat active sites.

Sulfonyl Group Modifications :

  • Removing the bromine (e.g., phenylsulfonyl analog) reduces electron-withdrawing effects, which might decrease stability in nucleophilic environments.

Biological Activity

Methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with sulfonyl chlorides. The presence of the bromophenyl group enhances the compound's lipophilicity and biological activity. Various synthetic pathways have been explored, often yielding compounds with differing biological profiles depending on the substituents used.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonyl groups possess moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 20 to 70 µM, indicating their potential as antibacterial agents.

CompoundBacterial StrainMIC (µM)
AS. aureus20
BE. coli40
CSalmonella typhi30

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Compounds with similar structures have shown strong inhibition against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Activity

The compound's indole core is associated with various anticancer activities. Indole derivatives have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways . For example, some studies have demonstrated that indole-based compounds can selectively induce cell death in cancer cell lines while sparing normal cells.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated several indole derivatives, including this compound, against multi-drug resistant strains. The results indicated that these compounds could inhibit bacterial growth effectively, providing a foundation for developing new antibiotics .
  • Enzyme Inhibition Profile : Another investigation focused on the enzyme inhibition capabilities of related compounds. The study found that this compound exhibited significant AChE inhibition, which is crucial for enhancing cholinergic function in neurodegenerative diseases .

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : This moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
  • Indole Core : The indole structure is recognized for its role in modulating biological pathways and enhancing pharmacological effects.

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